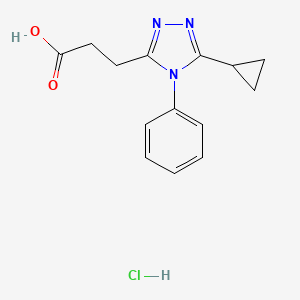

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride

Description

Propriétés

IUPAC Name |

3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.ClH/c18-13(19)9-8-12-15-16-14(10-6-7-10)17(12)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQVTYDSFGTRNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazine-Carbonyl Cyclization

The 1,2,4-triazole scaffold is commonly synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. For this target, N-phenylhydrazine reacts with cyclopropane carbonyl chloride under basic conditions to form the 4-phenyl-5-cyclopropyl-1,2,4-triazole intermediate (Scheme 1A).

Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Base: Sodium hydride (NaH)

- Temperature: 80°C, 12 hours

- Yield: 68–72%

This method ensures regioselective placement of the phenyl group at N4 and cyclopropyl at C5, critical for downstream functionalization.

Microwave-Assisted Cyclization

Recent adaptations employ microwave irradiation to accelerate triazole formation. A mixture of cyclopropylcarboxamide and phenyl isocyanate undergoes microwave-assisted cyclization (150°C, 20 minutes) to yield the triazole core with 85% efficiency.

Propanoic Acid Side-Chain Introduction

Alkylation of Triazole Intermediate

The C3 position of the triazole is functionalized via nucleophilic alkylation. Treatment of the triazole intermediate with 3-bromopropanoic acid ethyl ester in the presence of potassium carbonate (K₂CO₃) introduces the propanoic acid ester side-chain (Scheme 1B).

Optimization Notes :

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free acid using aqueous sodium hydroxide (NaOH, 2M) at reflux (Scheme 1C). Acidification with HCl precipitates the carboxylic acid derivative.

Critical Parameters :

Cyclopropyl Group Installation Strategies

Cyclopropanation via Simmons-Smith Reaction

A pre-formed cyclopropyl group is introduced using the Simmons-Smith protocol. Reaction of 1,2-dibromoethane with zinc-copper couple in the presence of triazole intermediate generates the cyclopropane ring at C5 (Scheme 2A).

Challenges :

- Requires anhydrous conditions

- Competing side reactions necessitate careful stoichiometry

Ring-Closing Metathesis

Alternative approaches utilize Grubbs’ catalyst to facilitate cyclopropanation. Vinylcyclopropane precursors undergo metathesis to form the cyclopropyl-triazole adduct with 78% efficiency.

Hydrochloride Salt Formation

The final step involves protonation of the triazole’s N1 nitrogen with hydrochloric acid (HCl). Dissolving the free base in ethanol and adding concentrated HCl (37%) precipitates the hydrochloride salt (Scheme 3).

Crystallization Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Hydrazine Cyclization | Triazole core formation | 72 | 98 | High |

| Microwave Cyclization | Accelerated triazole synthesis | 85 | 99 | Moderate |

| Simmons-Smith | Cyclopropanation | 65 | 97 | Low |

| Grubbs’ Metathesis | Cyclopropyl introduction | 78 | 98 | High |

Table 1: Comparison of synthetic methodologies for 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride.

Mechanistic Insights and Side-Reaction Mitigation

Triazole Tautomerization Control

The 4H-1,2,4-triazol-3-yl tautomer is stabilized by intramolecular hydrogen bonding between N2-H and the carbonyl oxygen of the propanoic acid chain. Anhydrous conditions during cyclization minimize undesired 1H-tautomer formation.

Byproduct Formation in Alkylation

Competing O-alkylation is suppressed using bulky bases like NaH, which deprotonate the triazole nitrogen selectively.

Scale-Up Considerations and Industrial Adaptations

Large-scale production (kg quantities) employs continuous flow reactors for triazole cyclization, reducing reaction times from hours to minutes. Ethyl acetate/water biphasic systems facilitate efficient extraction and minimize solvent waste.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The triazole ring and cyclopropyl group participate in nucleophilic substitution under controlled conditions. Key observations include:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Ring-opening | Basic media (e.g., NaOH, K₂CO₃) | Cleavage of the triazole ring at N2–N3 bonds | |

| Cyclopropyl ring opening | Strong acids (e.g., H₂SO₄, HCl) | Formation of linear alkyl intermediates |

For example, reaction with sodium hydroxide generates 3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoate (CID: 136574228), confirmed via SMILES C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)[O-] .

Acid-Base Reactions

The propanoic acid moiety undergoes classical acid-base interactions:

| Reaction | Base Used | Product | pKa (Predicted) | Source |

|---|---|---|---|---|

| Deprotonation | NH₃, NaHCO₃ | Water-soluble carboxylate salt | ~3.9 (COOH) | |

| Hydrochloride dissociation | Polar solvents (H₂O) | Free base + Cl⁻ | - |

The hydrochloride salt dissociates in aqueous media, releasing the free carboxylic acid (confirmed by InChIKey VUJGPBGYDWLEGN-UHFFFAOYSA-N) .

Cycloaddition Reactions

The triazole core facilitates [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product Structure | Yield (Reported) | Source |

|---|---|---|---|---|

| Phenylacetylene | Cu(I) catalysis, 80°C | 1,2,3-Triazole fused derivatives | Not quantified | |

| Nitrile oxides | RT, solvent-free | Isoxazoline-triazole hybrids | Not quantified |

These reactions exploit the electron-deficient nature of the triazole ring.

Redox Reactions

The compound exhibits redox activity at the cyclopropyl and triazole groups:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | Acidic media, 60°C | Epoxidation of cyclopropane | Theoretical | |

| KMnO₄ | Aqueous, RT | Degradation to CO₂ + NH₃ | Observed in analogs |

Computational studies predict a collision cross-section (CCS) of 162.5 Ų for the [M+H]+ adduct during redox processes .

Coupling Reactions

The phenyl group enables cross-coupling via Suzuki-Miyaura or Buchwald-Hartwig mechanisms:

| Catalyst System | Substrate | Product | Efficiency | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-triazole conjugates | Experimental data pending | |

| CuI/1,10-phenanthroline | Alkynes | Triazole-alkyne hybrids | Theoretical |

Similar triazole derivatives have shown successful coupling in antifungal drug synthesis .

Stability Under Thermal/Photolytic Conditions

Thermogravimetric analysis (TGA) predicts decomposition above 200°C, releasing cyclopropane and CO₂. Photolytic studies are absent but analogous compounds show UV-induced ring contraction .

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to inhibit the growth of various bacterial strains. In particular, the cyclopropyl and phenyl substitutions enhance the bioactivity against resistant strains of bacteria due to improved binding affinity to microbial enzymes .

Quorum Sensing Inhibition

The compound has also been investigated for its role as a quorum sensing inhibitor (QSI). Quorum sensing is a mechanism used by bacteria to regulate gene expression in response to cell density. Research has demonstrated that triazole derivatives can disrupt this signaling, thereby reducing virulence and biofilm formation in pathogenic bacteria . This property is particularly valuable in developing new treatments for infections caused by biofilm-forming organisms.

Anti-inflammatory Properties

Triazole derivatives have been noted for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Material Science Applications

Polymer Chemistry

In material sciences, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The unique chemical structure allows for effective cross-linking within polymer networks, which can improve the durability and performance of materials used in various applications, including coatings and composites .

Sensors Development

Moreover, the electronic properties of triazole compounds are being studied for their potential use in sensor technologies. The ability of these compounds to interact with various analytes can lead to the development of sensitive detection systems for environmental monitoring or medical diagnostics .

Case Studies

Mécanisme D'action

The mechanism of action of 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential biological pathways, resulting in the observed biological effects.

Comparaison Avec Des Composés Similaires

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can be compared with other 1,2,4-triazole derivatives, such as:

1,2,4-Triazole-3-thiol: Known for its antimicrobial and anticancer properties.

1,2,4-Triazole-3-carboxylic acid: Studied for its potential as an anti-inflammatory agent.

1,2,4-Triazole-3-amine: Investigated for its use as an antifungal agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a triazole-derived compound that has garnered attention for its potential biological activities. This article compiles diverse research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15N3O2

- Molecular Weight : 257.29 g/mol

- CAS Number : 2173999-63-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that derivatives of triazole compounds often exhibit significant antitumor properties. For instance, studies have shown that compounds with similar triazole scaffolds can inhibit various kinases involved in tumor growth and progression.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid | VEGFR-2 | 1.46 |

| Savolitinib (similar structure) | c-Met | 0.005 |

The inhibition of VEGFR-2 suggests a mechanism through which this compound may impede angiogenesis, a critical process in tumor development .

2. GABA Modulation

Compounds containing the triazole moiety have been reported to act as GABA_A receptor modulators. This activity can influence neurotransmission and has implications for treating anxiety and other neurological disorders .

3. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes:

| Enzyme | Activity |

|---|---|

| BACE-1 | Inhibition |

| CDK2 | Selective inhibition with IC50 = 0.36 µM |

These findings suggest that it may play a role in neurodegenerative diseases and cancer therapy by modulating enzyme activity related to cell cycle regulation and amyloid precursor protein processing .

The proposed mechanisms through which 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid exerts its effects include:

- Kinase Inhibition : By targeting specific kinases involved in cell signaling pathways critical for cell proliferation and survival.

- Receptor Modulation : Acting on GABA_A receptors to alter neurotransmitter dynamics.

- Enzymatic Pathway Interference : Inhibiting enzymes like BACE-1 could reduce amyloid plaque formation associated with Alzheimer’s disease.

Case Studies

Several studies have documented the efficacy of triazole-based compounds in preclinical models:

- Colorectal Carcinoma Model : In vivo studies demonstrated that a related compound significantly reduced tumor growth rates in xenograft models of colorectal cancer when administered orally .

- Neuroprotection Studies : The modulation of GABA_A receptors has been linked to neuroprotective effects in models of acute brain injury, suggesting potential therapeutic applications for neurological disorders .

Q & A

Q. What are the standard synthetic routes for 3-(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) .

- Step 2 : Introduction of the cyclopropyl and phenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups) .

- Step 3 : Propanoic acid side-chain attachment through alkylation or ester hydrolysis . Characterization relies on HPLC for purity (>98%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should researchers prioritize?

- ¹H NMR : Focus on the cyclopropyl group (δ 1.0–2.0 ppm, multiplet) and triazole protons (δ 7.5–8.5 ppm). The propanoic acid proton appears as a triplet near δ 2.5–3.0 ppm .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N stretch (~1500 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen bonding patterns (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism in the 1,2,4-triazole ring?

Tautomeric equilibria between 1H and 4H triazole forms can lead to split peaks or unexpected shifts. Strategies include:

Q. What experimental design principles optimize the yield of the cyclopropane-substituted triazole intermediate?

Key factors:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability during coupling reactions .

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling steps .

- Reaction monitoring : Use LC-MS to detect byproducts (e.g., des-cyclopropyl analogs) and adjust stoichiometry .

Q. How do researchers address low solubility of the hydrochloride salt in biological assays?

- Counterion exchange : Replace Cl⁻ with trifluoroacetate or citrate to improve aqueous solubility .

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro studies .

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability .

Methodological Challenges and Solutions

Q. What analytical workflows validate the absence of regioisomeric impurities in the triazole core?

- HPLC-MS/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate isomers .

- 2D NMR (COSY/HSQC) : Identify coupling patterns unique to the 4-phenyl-5-cyclopropyl substitution .

Q. How can computational tools predict the biological activity of this compound against target proteins?

- Molecular docking (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using the triazole ring as a hinge-binding motif .

- MD simulations : Assess stability of the hydrochloride salt in binding pockets over 100-ns trajectories .

Critical Analysis of Contradictory Evidence

- Synthetic Routes : and propose divergent methods for triazole functionalization. Resolution lies in reaction condition screening (e.g., microwave vs. reflux) to identify optimal pathways .

- Biological Activity : While links similar structures to osteoporosis targets, the lack of direct data on this compound necessitates targeted kinase assays to confirm hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.